Dibutyl(2-hydroxyethyl)methylammonium chloride
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Overview
Description
Dibutyl(2-hydroxyethyl)methylammonium chloride is a quaternary ammonium compound with the molecular formula C11H26ClNO. It is known for its surfactant properties and is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl(2-hydroxyethyl)methylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of dibutylamine with 2-chloroethanol in the presence of a base, followed by methylation using methyl chloride. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .
Chemical Reactions Analysis
Types of Reactions
Dibutyl(2-hydroxyethyl)methylammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or acetonitrile.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of corresponding halide salts.
Scientific Research Applications
Dibutyl(2-hydroxyethyl)methylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to enhance cell membrane permeability.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of detergents and disinfectants.
Mechanism of Action
The mechanism of action of dibutyl(2-hydroxyethyl)methylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, increasing membrane permeability and leading to cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include phospholipids in the cell membrane, and the pathways involved are related to membrane disruption and cell death .
Comparison with Similar Compounds
Similar Compounds
- Dodecyltrimethylammonium chloride
- Tetrabutylammonium chloride
- Hexadecyltrimethylammonium chloride
Comparison
Dibutyl(2-hydroxyethyl)methylammonium chloride is unique due to its hydroxyl group, which imparts additional reactivity and functionality. Compared to dodecyltrimethylammonium chloride and hexadecyltrimethylammonium chloride, it has a shorter alkyl chain, resulting in different surfactant properties. Tetrabutylammonium chloride lacks the hydroxyl group, making it less versatile in certain chemical reactions .
Properties
CAS No. |
69518-13-4 |
---|---|
Molecular Formula |
C11H26ClNO |
Molecular Weight |
223.78 g/mol |
IUPAC Name |
dibutyl-(2-hydroxyethyl)-methylazanium;chloride |
InChI |
InChI=1S/C11H26NO.ClH/c1-4-6-8-12(3,10-11-13)9-7-5-2;/h13H,4-11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
UXHQVBVFPTWLDB-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCO.[Cl-] |
Origin of Product |
United States |
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